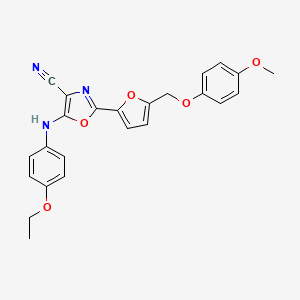

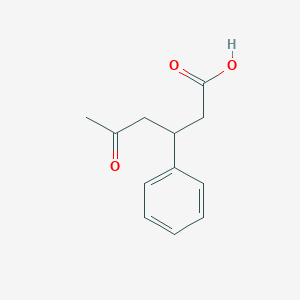

![molecular formula C18H17F3N2O4 B2403255 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate CAS No. 477857-90-2](/img/structure/B2403255.png)

2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. TFB is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

科学的研究の応用

Application in Anti-Pneumocystis Carinii Activity

The compound 2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate and its analogs have been studied for their potential in treating Pneumocystis carinii pneumonia. Various carbamate analogues, including 4-fluorophenyl carbamate and 4-methoxyphenyl carbamate, have demonstrated notable anti-PCP activity, offering therapeutic potential in this area (Rahmathullah et al., 1999).

Role in Cholinesterase Inhibition

Studies have shown that derivatives of this compound are potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. Specific compounds in this category have shown inhibitory properties, making them candidates for further research in neurological disorders (Kos et al., 2021).

Utility in Peptide Synthesis

This compound and its derivatives find use in the synthesis of peptides. Through processes like palladium-catalyzed carbonylation reactions, these compounds are used to create protected amino acids for peptide synthesis, highlighting their importance in biochemical research and drug development (Wang et al., 1996).

Use in Electrochemical Hydrogenolysis

The compound's derivatives have been employed in electrochemical hydrogenolysis, a process important for organic synthesis and chemical transformations. This application underscores the compound's versatility in various chemical reactions (Meng et al., 2011).

Exploration in Carbamate Synthesis

This compound is also involved in the synthesis of functionalized carbamates, demonstrating its role in the creation of various chemical entities with potential pharmacological activities. The versatility of this compound in contributing to a wide range of chemical syntheses is notable (Wehman et al., 1997).

Catalytic Reactions

It is also used in catalytic reactions like methoxycarbonylation, which is significant in the production of various organic compounds, further illustrating its utility in diverse chemical syntheses (Fan, 2009).

特性

IUPAC Name |

2,2,2-trifluoroethyl N-[[4-[(4-methoxyphenyl)carbamoyl]phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c1-26-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-22-17(25)27-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFDXYCROZUGJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)

![2-(benzylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2403177.png)

![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)